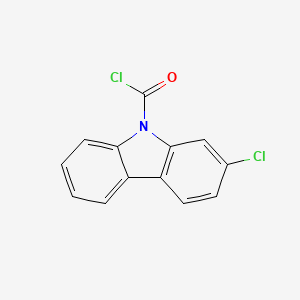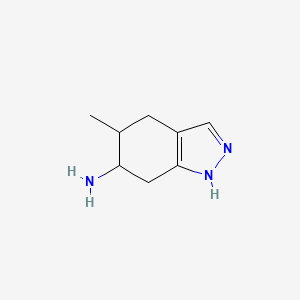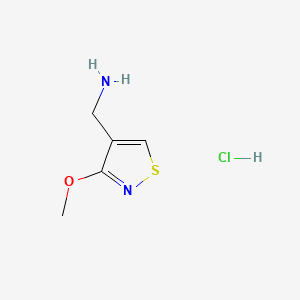![molecular formula C13H23NO5 B6608018 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid CAS No. 2289940-23-2](/img/structure/B6608018.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butoxycarbonyl)amino-2-(oxan-4-yl)propanoic acid, or 2-(Boc)-AOP, is a versatile organic acid that has been used in a variety of scientific research applications. It is a carboxylic acid derivative of tert-butyl alcohol and oxalic acid. This compound is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in biochemistry. It is an important component in many laboratory experiments and its versatility makes it a valuable tool for researchers.
Mecanismo De Acción
2-(Boc)-AOP acts as a nucleophile in organic synthesis. It reacts with electrophiles, such as carbonyl compounds, to form new bonds. In coordination chemistry, it acts as a bidentate ligand, forming two bonds with a metal ion. In biochemistry, it acts as a catalyst, speeding up the rate of chemical reactions.
Biochemical and Physiological Effects
2-(Boc)-AOP has no known biochemical or physiological effects. It is not toxic and has no known adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Boc)-AOP is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and is stable in the presence of organic solvents. It is also non-toxic and has no known adverse effects. However, it is not suitable for use in reactions involving strong acids or bases, as it may react with them to form unwanted by-products.
Direcciones Futuras
The versatility of 2-(Boc)-AOP makes it a valuable tool for researchers. In the future, it could be used in the synthesis of novel compounds, such as peptides and proteins. It could also be used as a catalyst in biochemistry, to speed up the rate of chemical reactions. Additionally, it could be used as a ligand in coordination chemistry, to form strong bonds with metal ions. Finally, it could be used as a scavenger in the purification of organic compounds, to remove impurities.
Métodos De Síntesis
2-(Boc)-AOP is synthesized by the reaction of tert-butyl alcohol and oxalic acid in the presence of a base catalyst. The reaction is carried out at room temperature and is typically complete within a few hours. The reaction yields a white solid product that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-(Boc)-AOP is most commonly used as a reagent in organic synthesis. It is used to modify the structure of organic molecules, such as amino acids, peptides, and proteins. It is also used as a ligand in coordination chemistry, and as a catalyst in biochemistry. In addition, it is used as a scavenger in the purification of organic compounds.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-13(4,10(15)16)9-5-7-18-8-6-9/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYQRFBFZHOZEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)


![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B6607957.png)
![2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid](/img/structure/B6607964.png)
![rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutyl 10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decane-3-carboxylate](/img/structure/B6607969.png)



![6-(5-{10-oxopentacyclo[5.3.0.0^{2,5}.0^{3,9}.0^{4,8}]decan-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydroquinolin-2-one](/img/structure/B6607998.png)
![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B6608008.png)
![2-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B6608010.png)
![benzyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B6608023.png)
![1,6-dimethyl-4-[3-(2-methylpropyl)-1H-indazole-5-carbonyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B6608030.png)
